3-methyl-4-(4-methylbenzyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
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Overview
Description
3-methyl-4-(4-methylbenzyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is an organic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse applications in polymer chemistry, pharmaceuticals, and materials science due to their unique structural properties. This compound, in particular, features a benzoxazine ring fused with a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(4-methylbenzyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid typically involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the reaction of an amine with a phenol and formaldehyde under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: This step often involves the carboxylation of the benzoxazine ring using carbon dioxide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(4-methylbenzyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoxazine ring to a more saturated form.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzoxazine derivatives.
Scientific Research Applications
3-methyl-4-(4-methylbenzyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methyl-4-(4-methylbenzyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoxazine ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid group may enhance the compound’s binding affinity to its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
- 3-methyl-4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Uniqueness
3-methyl-4-(4-methylbenzyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is unique due to the presence of both a methylbenzyl group and a carboxylic acid group on the benzoxazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methyl-4-[(4-methylphenyl)methyl]-2,3-dihydro-1,4-benzoxazine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-3-5-14(6-4-12)10-19-13(2)11-22-17-8-7-15(18(20)21)9-16(17)19/h3-9,13H,10-11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRPYRKXBPRFAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(N1CC3=CC=C(C=C3)C)C=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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